Super-TDU (1-31) is a peptide of Super-TDU, which is an inhibitor of YAP-TEADs, shows potent anti-tumor activity.
Properties
Product Name
Super-TDU 1-31
Molecular Formula
C₁₄₁H₂₁₈N₄₀O₄₈
Molecular Weight
3241.48
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ApoE peptide mimetic. Corresponds to amino acids 133-149 of human ApoE. Non-cometitive alpha-7 nicotinic acetylcholine receptor antagonist (IC50 = 445 nM). Inhibits NMDA receptor channel function via interaction with the low-density lipoprotein receptor-related protein. Reduces inflammation, demyleination and cellular infiltration in animal models of multiple sclerosis. Reduces markers of inflammation in 5-fluorouracil model of intestinal mucositis. COG133 is a peptide fragment of ApoE that corresponds to residues 133-149 of the ApoE LDL receptor-binding domain and an antagonist of α7 nicotinic acetylcholine receptors (nAChRs; IC50 = 720 nM). It suppresses TNF-α and nitric oxide (NO) release in BV-2 microglia when used at concentrations ranging from 10 to 50 µM. In vivo, COG133 reduces LPS-induced increases in brain levels of TNF-α and IL-6 in mice. It decreases hippocampal neuronal degeneration and the latency to find the platform in the Morris water maze in a mouse model of closed head injury induced by surgical midline impact when administered at doses of 203 and 406 µg/kg. COG133 (1 mg/kg) also delays disease onset and reduces disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE). apoE(133-149) is apolipoprotein (ApoE) peptide fragment that functions via the low-density lipoprotein receptor-related protein (LRP). It substantially reduces the symptoms of experimental autoimmune encephalomyelitis, a model of human multiple sclerosis, and inhibit inflammation, demyelination and infiltration of cells into the spinal cord. It also acts as a non-competitive alpha7 nicotinic acetylcholine receptors antagonist (IC50 = 445 nM).
GR 231118 is a potent neuropeptide Y (NPY) Y1 receptor antagonist (pA2 = 10 and 10.5 at rY1 and hY1, receptors respectively), and also a NPY Y4 receptor agonist (pEC50 values are 6.0, 8.6 and 6.1 for rY2, hY4 and rY5 receptors respectively).
Potent, selective somatostatin receptor 5 (sst5) antagonist (Ki values are 5.7 (sst5), 10.8 (sst3), 16.6 (sst4), 142 (sst1) and >1000 nM (sst2) for human cloned receptors). BIM 23056 behaves as a potent and selective antagonist of somatostatin receptor 5.
Nogo-66 (1-40) acts as a competitive antagonist at the Nogo-66 receptor (NgR) that blocks Nogo-66- and CNS myelin-induced inhibition of axonal growth, but does not reduce myelin-associated glycoprotein (MAG) inhibition of neurite outgrowth in vitro. It promotes neuron regeneration
K-(D-1-Nal)-FwLL-NH2 is a high affinity and potent ghrelin receptor inverse agonist (Ki values are 4.9 and 31 nM in COS7 and HEK293T cells, respectively), which blocks ghrelin receptor-mediated Gq- and G13-dependent signaling pathways.
Z-IETD-FMK is a selective and cell permeable caspase 8 inhibitor. It also inhibits caspase-10. The bis-methyl ester of Z-IETD-FMK blocked CD95-induced apoptosis.
Q-VD-OPH is a broad-spectrum caspase inhibitor, blocking caspases-3, -7, -8, -9, -10, and -12 and inhibiting apoptosis when used at 10 µM. It more effectively inhibits apoptosis and is much less cytotoxic than Z-VAD-FMK and Boc-D-FMK. Q-VD-OPH can be used in vivo, where it has been shown to prevent ischemia-reperfusion injury-induced apoptosis. This compound, by broadly inhibiting caspases, also promotes the differentiation of leukemic blasts cells, suggesting an application in differentiation therapy of certain forms of cancer. Q-VD-OPH is a broad-spectrum caspase inhibitor that blocks caspases-3, -7, -8, -9, -10, and -12. It more effectively inhibits apoptosis and is much less cytotoxic than Z-VAD-FMK and Boc-D-FMK.